ethyl 2-(2-{[5-(furan-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
The exact mass of the compound this compound is 492.05958327 g/mol and the complexity rating of the compound is 717. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-[2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S3/c1-3-28-18(27)14-11-6-4-8-13(11)31-17(14)21-15(25)10(2)30-20-24-23-19(32-20)22-16(26)12-7-5-9-29-12/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGMEQBWLJVZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NN=C(S3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401101087 | |
| Record name | Ethyl 2-[[2-[[5-[(2-furanylcarbonyl)amino]-1,3,4-thiadiazol-2-yl]thio]-1-oxopropyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477580-24-8 | |
| Record name | Ethyl 2-[[2-[[5-[(2-furanylcarbonyl)amino]-1,3,4-thiadiazol-2-yl]thio]-1-oxopropyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477580-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[[2-[[5-[(2-furanylcarbonyl)amino]-1,3,4-thiadiazol-2-yl]thio]-1-oxopropyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-(2-{[5-(furan-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex compound that incorporates several pharmacologically active moieties. This article explores its biological activity, focusing on its potential as an anticancer agent and its antimicrobial properties.
Overview of Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives have garnered significant attention due to their diverse biological activities. These compounds are known to exhibit antimicrobial , antitumor , anti-inflammatory , and antiviral properties. The presence of the thiadiazole ring is crucial for these activities, making it a valuable scaffold for drug development .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown promising results against various cancer cell lines:
- Cytotoxicity Studies : A review indicated that several thiadiazole derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines such as HEPG2 (liver), HeLa (cervical), and SW1116 (colon) with EC50 values ranging from 10.28 µg/mL to 12.57 µM .
- Mechanism of Action : The anticancer activity is often linked to their ability to inhibit focal adhesion kinase (FAK), which plays a critical role in cancer cell proliferation and survival. Notably, some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
Case Studies
| Compound | Cell Line | EC50 Value | Notes |
|---|---|---|---|
| Compound 18 | HEPG2 | 10.28 µg/mL | Most potent among tested derivatives |
| Compound 23 | Multiple (T47D, HT-29) | 12.57 ± 0.6 µM | Good antiproliferative activity without toxicity to normal cells |
| Compound 21 | SK-MEL-2 | 4.27 µg/mL | Significant inhibition of skin cancer cell growth |
Antimicrobial Properties
In addition to anticancer effects, thiadiazole derivatives have shown notable antimicrobial activity:
- Bacterial Inhibition : Compounds derived from the thiadiazole framework have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, some derivatives exhibited MIC values as low as 62.5 μg/mL against Staphylococcus aureus .
- Fungal Activity : Certain thiadiazole derivatives have also demonstrated antifungal activity against species like Candida albicans and Aspergillus niger, with inhibition rates up to 66% compared to standard antifungals .
Summary of Antimicrobial Activity
| Compound | Target Organism | MIC Value | Activity |
|---|---|---|---|
| Compound 8d | A. niger | 32–42 μg/mL | Significant antifungal activity |
| Compound 19 | S. aureus | 62.5 μg/mL | Moderate antibacterial activity |
Scientific Research Applications
Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₉H₁₈N₄O₅S₃
- Key Functional Groups :
- Thiadiazole Ring : Known for its biological activity.
- Furan Amido Group : Enhances solubility and bioactivity.
- Cyclopenta[b]thiophene Core : Provides structural stability and potential for interaction with biological targets.
Properties
The compound's properties are crucial for its biological efficacy. The presence of multiple functional groups suggests potential interactions with various biological pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation.
- Cell Lines Tested :
- HEPG2 (liver cancer)
- HeLa (cervical cancer)
- SW1116 (colorectal cancer)
- BGC823 (gastric cancer)
Case Studies
- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives, including this compound, and evaluated their anticancer activity using MTT assays. Results indicated significant cytotoxicity against HEPG2 cells with an EC50 value of approximately 10.28 µg/mL .
- Structure-Activity Relationship (SAR) : Research has shown that modifications to the thiadiazole ring can enhance anticancer activity. For instance, substituents on the furan group were found to affect the overall potency of the compound against different cancer types .
Other Biological Activities
Beyond anticancer properties, compounds similar to ethyl 2-(2-{[5-(furan-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate have demonstrated:
- Antimicrobial Properties : Some derivatives exhibit activity against various bacterial strains.
- Anti-inflammatory Effects : Potential applications in treating inflammatory diseases due to their ability to modulate immune responses.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions:
- Formation of Thiadiazole Derivatives : Utilizing starting materials such as furan derivatives and thioketones.
- Coupling Reactions : Employing amide coupling techniques to attach the furan amido group.
- Final Esterification : Converting carboxylic acid groups into esters for enhanced bioavailability.
Yield and Purity
Synthesis protocols have reported yields ranging from 60% to 85%, depending on reaction conditions and purification methods used.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
